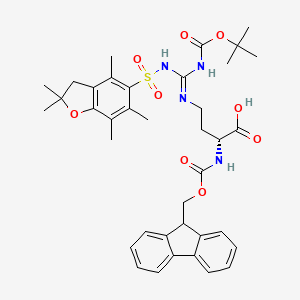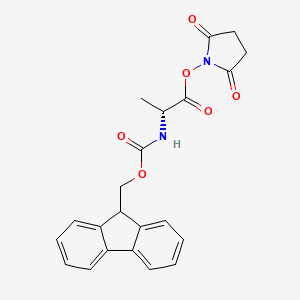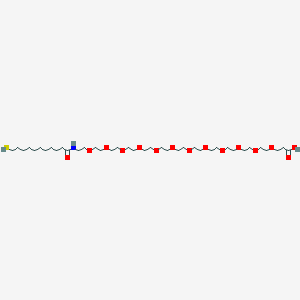![molecular formula C104H203N5O50 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9](/img/structure/B6363016.png)
HOOC-dPEG(4)-[PEG(12)-OMe]3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HOOC-dPEG(4)-[PEG(12)-OMe]3 is a polymeric surfactant that has been used in a variety of scientific and technological applications. It is a polyethylene glycol (PEG) derivative that has been modified with a hydrophobic tail, making it a useful surfactant for a variety of applications. This surfactant has been used in a variety of research applications, such as drug delivery, tissue engineering, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 has been used in a variety of scientific research applications. It has been used in drug delivery systems, where it serves as a carrier for drug molecules. It has also been used in tissue engineering, where it serves as a scaffold for tissue growth. Additionally, it has been used in nanotechnology, where it serves as a stabilizing agent for nanostructures.
Wirkmechanismus
The mechanism of action of HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 is based on the hydrophobic tail of the surfactant. The hydrophobic tail is hydrophobic, meaning it is repelled by water. This allows the surfactant to interact with non-polar molecules, such as drug molecules, and form a stable complex. This complex is then able to penetrate into the cell membrane, allowing the drug molecule to be delivered to its target.
Biochemical and Physiological Effects
The biochemical and physiological effects of HOOC-dthis compound(4)-[this compound(12)-OMe]3 are largely dependent on the drug molecule that is being delivered. The surfactant itself has no known biochemical or physiological effects, but it does facilitate the delivery of the drug molecule to its target.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 in lab experiments is its ability to facilitate the delivery of drug molecules to their target. The hydrophobic tail of the surfactant allows it to interact with non-polar molecules, such as drug molecules, and form a stable complex. This complex is then able to penetrate into the cell membrane, allowing the drug molecule to be delivered to its target.
The main limitation of using HOOC-dthis compound(4)-[this compound(12)-OMe]3 in lab experiments is that it is not always possible to predict the exact biochemical and physiological effects of the drug molecule that is being delivered. Additionally, the surfactant can be difficult to synthesize, as it requires a complex reaction involving multiple steps.
Zukünftige Richtungen
There are a number of potential future directions for HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3. One potential future direction is to develop new methods for synthesizing the surfactant, which could potentially reduce the complexity and cost of the synthesis process. Additionally, further research could be conducted to explore the potential of using the surfactant in other applications, such as drug delivery and tissue engineering. Finally, further research could be conducted to explore the potential biochemical and physiological effects of the drug molecules that are delivered using the surfactant.
Synthesemethoden
HOOC-dHOOC-dPEG(4)-[PEG(12)-OMe]3(4)-[this compound(12)-OMe]3 is synthesized by a process called “click chemistry”, which is a form of chemical reaction that is highly efficient and selective. The synthesis begins with the reaction of an alkyne-functionalized this compound and an azide-functionalized this compound, which results in a triazole linkage. The triazole linkage is then reacted with a hydrophobic tail, such as a carboxylic acid, to form the HOOC-dthis compound(4)-[this compound(12)-OMe]3 surfactant.
Eigenschaften
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H203N5O50/c1-117-23-26-125-39-42-133-53-56-139-65-68-145-77-80-151-89-92-154-86-83-148-74-71-142-62-59-136-50-47-130-36-31-122-20-12-106-99(111)7-16-157-95-104(109-102(114)10-15-120-29-34-128-45-46-129-35-30-121-19-11-105-98(110)5-4-6-103(115)116,96-158-17-8-100(112)107-13-21-123-32-37-131-48-51-137-60-63-143-72-75-149-84-87-155-93-90-152-81-78-146-69-66-140-57-54-134-43-40-126-27-24-118-2)97-159-18-9-101(113)108-14-22-124-33-38-132-49-52-138-61-64-144-73-76-150-85-88-156-94-91-153-82-79-147-70-67-141-58-55-135-44-41-127-28-25-119-3/h4-97H2,1-3H3,(H,105,110)(H,106,111)(H,107,112)(H,108,113)(H,109,114)(H,115,116) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIMQWHRKCXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H203N5O50 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)





